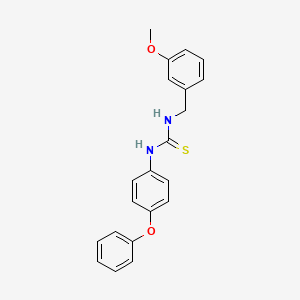

1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea

Description

1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea is a thiourea derivative characterized by a 3-methoxybenzyl group and a 4-phenoxyphenyl substituent. Thioureas are versatile compounds with applications in medicinal chemistry, materials science, and catalysis due to their hydrogen-bonding capabilities and conformational flexibility .

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3-(4-phenoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-24-20-9-5-6-16(14-20)15-22-21(26)23-17-10-12-19(13-11-17)25-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUSSXVURHJNPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 3-methoxybenzylamine with 4-phenoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The thiourea group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.

Substitution: Halides or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

The compound 1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea is a thiourea derivative that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, synthesizing relevant findings from diverse sources, while avoiding unreliable references.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Studies have shown that thiourea derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific substitution patterns in this compound may enhance its efficacy against certain cancer types.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent.

Organic Synthesis

This thiourea derivative serves as a key intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable in:

- Synthesis of Heterocycles : Thioureas are often used to synthesize heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.

- Functionalization Reactions : The methoxy and phenoxy groups provide sites for further chemical modifications, allowing the creation of tailored compounds for specific applications.

Biochemical Research

The compound's interaction with biological systems has led to investigations into its role as:

- Enzyme Inhibitor : Thioureas can inhibit enzymes involved in metabolic pathways, making them candidates for drug development targeting specific diseases.

- Receptor Modulator : Research into how this compound interacts with cellular receptors could reveal new pathways for therapeutic intervention.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various thiourea derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated.

Case Study 2: Antimicrobial Efficacy

Research published in Pharmaceutical Biology assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that the compound exhibited a broad spectrum of activity, with particular effectiveness against resistant strains.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Physicochemical Properties

Thiourea derivatives exhibit variations in melting points, solubility, and stability based on substituents. For example:

- 1-(4-Phenoxyphenyl)-3-[5-(3-thioureido-phenoxy)-pentyl]-thiourea (): The extended alkyl chain in this derivative likely reduces crystallinity and enhances lipophilicity, contrasting with the shorter 3-methoxybenzyl group in the target compound.

- 1-Benzoyl-3-(4-hydroxyphenyl)thiourea (): The benzoyl group introduces stronger hydrogen-bonding capacity, leading to higher melting points (e.g., 183–185°C in related compounds) compared to methoxybenzyl analogs .

Structural and Conformational Analysis

- Syn–Anti Configuration : Like 1-benzoyl-3-(4-hydroxyphenyl)thiourea (), the target compound likely adopts a syn–anti conformation across the thiourea C–N bond, optimizing hydrogen-bonding networks and crystal packing .

- Hirshfeld Surface Analysis: Adamantyl thioureas () show that electron-withdrawing substituents (e.g., nitro groups) increase intermolecular hydrogen bonding (contributing 30–40% to crystal packing). The 3-methoxybenzyl and 4-phenoxyphenyl groups may favor weaker C–H···π or van der Waals interactions .

Comparative Data Table

Biological Activity

1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiourea functional group, which is known for its diverse biological activities. The presence of methoxy and phenoxy substituents enhances its solubility and reactivity, potentially influencing its interaction with biological targets.

The biological activity of thiourea derivatives often involves enzyme inhibition and receptor modulation. The specific mechanism of action for this compound may include:

- Enzyme Inhibition : Thioureas can inhibit enzymes involved in critical biochemical pathways. For instance, they may act as inhibitors of monoamine oxidase (MAO), which plays a significant role in neurotransmitter metabolism .

- Antimicrobial Activity : Some studies indicate that thiourea compounds exhibit antimicrobial properties, making them potential candidates for treating infections .

Anticancer Properties

Research has shown that thiourea derivatives can exhibit anticancer activity. A study focusing on similar compounds demonstrated their ability to induce apoptosis in cancer cells through the modulation of various signaling pathways .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | MAO inhibition | |

| Antimicrobial | Effective against certain pathogens | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 1: MAO Inhibition

In a study evaluating the MAO inhibitory activity of thiourea derivatives, this compound was found to inhibit MAO-B selectively. This selectivity is crucial for developing treatments for neurological disorders where MAO-B plays a significant role .

Case Study 2: Antimicrobial Screening

A high-throughput screening assay was conducted to assess the antimicrobial properties of various thioureas, including this compound. The results indicated significant activity against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.